Mono-Reactive Carboxylic Acid Functionality Eliminates Heterogeneous Crosslinking Observed with Symmetric Di-Acid Cy5-PEG Linkers
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 possesses exactly one terminal carboxylic acid moiety for amine conjugation, whereas symmetric analogs such as N-(m-PEG4)-N'-(PEG4-acid)-Cy5 (VUN 00829) contain two identical carboxylic acid termini . This structural asymmetry quantitatively ensures a 1:1 stoichiometric labeling outcome when coupling to a single primary amine-containing target. In contrast, di-acid Cy5-PEG linkers produce a statistical mixture of unlabeled, mono-labeled, and di-labeled species that require chromatographic separation, typically reducing isolated yield of the desired mono-conjugate by 30-50% relative to the asymmetric mono-acid counterpart .
| Evidence Dimension | Number of carboxylic acid reactive termini per molecule |
|---|---|
| Target Compound Data | 1 carboxylic acid group |
| Comparator Or Baseline | N-(m-PEG4)-N'-(PEG4-acid)-Cy5 (VUN 00829): 2 carboxylic acid groups |
| Quantified Difference | 100% fewer reactive termini; eliminates statistical di-conjugation |
| Conditions | Structural analysis based on molecular formula and SMILES notation |
Why This Matters
This difference directly impacts conjugate homogeneity and overall yield, reducing purification burden and ensuring consistent dye-to-protein ratios for quantitative fluorescence applications.
